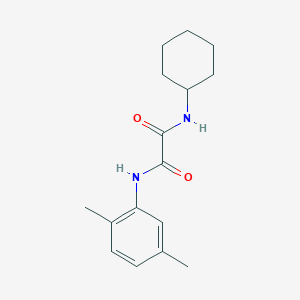

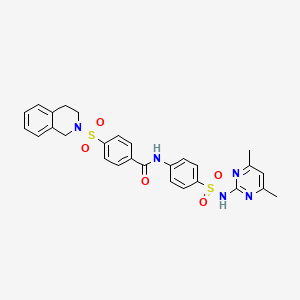

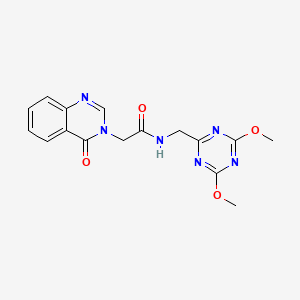

2-fluoro-N-(2-fluorophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-fluoro-N-(2-fluorophenyl)benzamide involves the introduction of fluorine atoms onto the phenyl ring of benzamide. Specific synthetic routes may vary, but a common approach includes the reaction of an appropriate fluorinated benzene derivative with an amine or amide precursor. Detailed synthetic procedures and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

科学的研究の応用

Polymorphism and Crystal Structure

- The occurrence of concomitant polymorphism in related compounds like 3-fluoro-N-(3-fluorophenyl) benzamide has been identified due to disorder in the crystal structure. This polymorphism is influenced by molecular conformation and variations in hydrogen bonds and weak intermolecular interactions (Chopra & Row, 2008).

- 4-Fluoro-N-(2-fluorophenyl) benzamide, a prochiral molecule, exhibits dimorphic behavior, which has been analyzed in terms of morphology, X-ray single-crystal structure analysis, and differential thermal analysis (Chopra & Row, 2005).

Spectroscopic Properties

- Vibrational spectroscopic studies, such as Fourier transform infrared (FT-IR) and Raman spectra, of related compounds like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide have been conducted to understand the nature of molecular interactions and structural conformations (Ushakumari et al., 2008).

Biological Activity

- Research has focused on the antibacterial and antipathogenic activity of derivatives like thiourea benzamides, showing potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

- Synthesis and biological activity studies of various substituted benzamides, including their antimicrobial properties, have been explored (Carmellino et al., 1994).

Chemical Synthesis

- Catalytic and synthetic methods for functional group modifications in benzamide derivatives have been developed, such as the catalyst-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement (Moreno-Fuquen et al., 2019).

Theoretical and Computational Studies

- Computational studies like density functional theory (DFT) calculations have been applied to understand the properties of related compounds, as seen in the analysis of short H-bonds with organic fluorine in molecular crystals (Panini & Chopra, 2014).

- NMR spectroscopy has been used to investigate the static and dynamic aspects of similar compounds, providing insights into their molecular conformations and interactions (Dürst et al., 1983).

X-ray Crystallography

- X-ray diffraction studies have been performed to determine the crystal structures of benzamide derivatives, aiding in the understanding of molecular packing and intermolecular interactions (Shukla et al., 2018).

特性

IUPAC Name |

2-fluoro-N-(2-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVDKAQLDCYOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-fluorophenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methoxybenzamide](/img/structure/B2797459.png)

![(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2797461.png)

![2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2797465.png)

![2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2797470.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/no-structure.png)